Methyl (2-~13~C)acetate

Metabolic Flux Analysis TCA Cycle Stable Isotope Tracing

Methyl (2-13C)acetate (CAS 121633-42-9) is a stable isotope-labeled derivative of methyl acetate wherein the methyl carbon of the acetate moiety is enriched with carbon-13 at the 2-position. This compound is manufactured to high isotopic purity, typically ≥98 atom% 13C, with a molecular weight of 75.06 g/mol by atom% calculation.

Molecular Formula C3H6O2
Molecular Weight 75.07 g/mol
CAS No. 121633-42-9
Cat. No. B3333633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2-~13~C)acetate
CAS121633-42-9
Molecular FormulaC3H6O2
Molecular Weight75.07 g/mol
Structural Identifiers
SMILESCC(=O)OC
InChIInChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1+1
InChIKeyKXKVLQRXCPHEJC-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2-13C)acetate 121633-42-9: Isotope-Labeled Internal Standard for Traceable Quantification


Methyl (2-13C)acetate (CAS 121633-42-9) is a stable isotope-labeled derivative of methyl acetate wherein the methyl carbon of the acetate moiety is enriched with carbon-13 at the 2-position . This compound is manufactured to high isotopic purity, typically ≥98 atom% 13C, with a molecular weight of 75.06 g/mol by atom% calculation [1]. As a 13C-labeled analog, it serves as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications, enabling correction for matrix effects and instrument variability in quantitative assays [2].

Methyl (2-13C)acetate 121633-42-9: Why Unlabeled Methyl Acetate Cannot Substitute for Isotope Dilution MS


Unlabeled methyl acetate and 13C-labeled methyl (2-13C)acetate cannot be interchanged in quantitative mass spectrometry workflows. Isotope-labeled internal standards provide the essential mass shift (Δm/z = +1 for a single 13C substitution) that allows the mass spectrometer to distinguish the internal standard from the native analyte while maintaining identical chemical behavior during sample preparation, chromatographic separation, and ionization [1]. Substitution with an unlabeled analog introduces uncontrolled matrix effects and ion suppression variability, which degrades assay accuracy, precision, and reproducibility [2]. The isotopically labeled standard compensates for losses during extraction and instrument drift—a correction unattainable with any unlabeled alternative [3].

Methyl (2-13C)acetate 121633-42-9: Procurement-Relevant Differentiation Evidence


Position-Specific 13C Labeling Enables Directed Metabolic Flux Tracing

Methyl (2-13C)acetate incorporates the 13C label exclusively at the carbonyl carbon (C2) position, which generates predictable and interpretable labeling patterns in downstream TCA cycle metabolites upon cellular uptake . In ex vivo studies, injection of [2-13C]acetate produced quantifiably higher 13C enrichment in specific carbon positions of glutamate and GABA compared to alternative tracers, enabling glia-specific metabolic pathway resolution . This position-specific labeling is essential for metabolic flux analysis because the location of the 13C atom determines which isotopologues are formed and thus which metabolic branch points can be resolved [1].

Metabolic Flux Analysis TCA Cycle Stable Isotope Tracing

High Isotopic Purity Minimizes Quantification Correction Burden

Methyl (2-13C)acetate is supplied with an isotopic purity specification of 99 atom% 13C [1]. This high enrichment level ensures that the unlabeled fraction is ≤1%, which is well below the industry-recommended threshold of <2% unlabeled contamination for stable isotope-labeled internal standards [2]. Lower isotopic purity products require complex mathematical corrections for the contribution of unlabeled molecules to the analyte signal, introducing additional sources of measurement uncertainty in quantitative MS assays [2].

Isotope Dilution MS Internal Standard Quantitative Accuracy

13C Labeling Maintains Chromatographic Co-Elution Without Deuterium Isotope Effects

Unlike deuterium (2H)-labeled internal standards, 13C-labeled methyl (2-13C)acetate does not exhibit chromatographic retention time shifts relative to the unlabeled analyte. Deuterium-labeled compounds can show measurable retention time differences due to the altered C-H vs. C-D bond vibrational frequencies affecting interactions with reversed-phase stationary phases [1]. In contrast, 13C substitution has a negligible effect on physicochemical properties, ensuring co-elution of the internal standard and analyte, which is critical for accurate matrix effect compensation across the entire chromatographic peak [1].

LC-MS GC-MS Isotope Effect Internal Standard

Methyl (2-13C)acetate 121633-42-9: Validated Research Applications for Procurement Decision-Making


Absolute Quantification of Methyl Acetate and Its Metabolites via Isotope Dilution MS

Procurement for quantitative LC-MS/MS or GC-MS assays requiring metrological traceability and correction for sample preparation losses. Methyl (2-13C)acetate serves as the SIL-IS for the accurate measurement of methyl acetate concentrations in complex biological or environmental matrices, as established by isotope dilution mass spectrometry principles [1].

Metabolic Flux Analysis of the Tricarboxylic Acid (TCA) Cycle and Glial Metabolism

Procurement for studies investigating carbon flux through central metabolic pathways. As demonstrated in ex vivo studies, [2-13C]acetate provides position-specific 13C enrichment in glutamate and GABA, enabling the resolution of glia-specific metabolic activity within the TCA cycle .

Synthesis of Complex 13C-Labeled Compounds via Position-Specific Precursor

Procurement as a synthetic precursor for the preparation of more elaborate 13C-labeled molecules. Methyl (2-13C)acetate undergoes established reactions such as Claisen condensation with sodium hydride in THF to yield methyl (2,4-13C2)acetoacetate, providing a route to doubly-labeled intermediates for further synthetic elaboration [2].

Method Development and Validation Requiring Stable Isotope Internal Standards

Procurement for analytical method development where matrix effects must be robustly controlled. The high isotopic purity (99 atom% 13C) and absence of chromatographic isotope effects make this compound suitable for developing validated bioanalytical methods that demand consistent and reproducible internal standard performance [3].

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